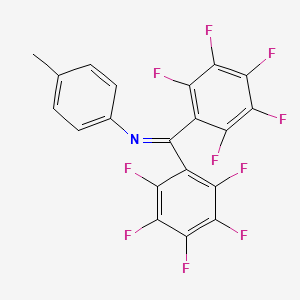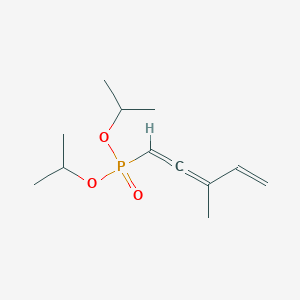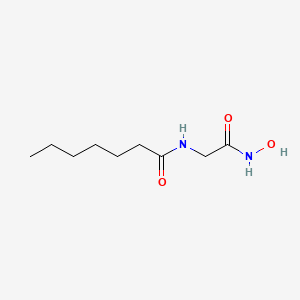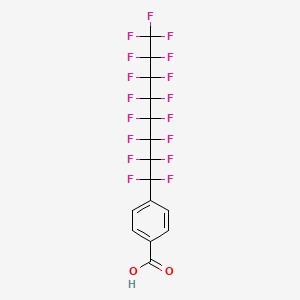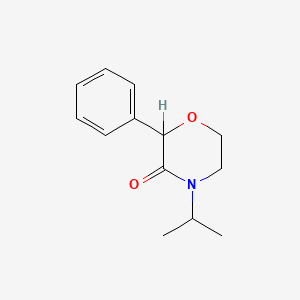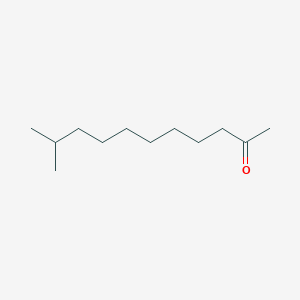
10-Methylundecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methylundecan-2-one is an organic compound with the molecular formula C12H24O. It is a methyl ketone, characterized by the presence of a methyl group attached to the tenth carbon of an undecane chain, with a ketone functional group at the second carbon. This compound is known for its distinctive odor and is often used in the study of volatile organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: 10-Methylundecan-2-one can be synthesized through various methods. One common approach involves the oxidation of 10-methylundecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another method includes the Friedel-Crafts acylation of 10-methylundecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 10-methylundecanol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures. The resulting ketone is then purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, oxidation with potassium permanganate can yield 10-methylundecanoic acid.
Reduction: The compound can be reduced to 10-methylundecanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions. For instance, reaction with hydrazine can form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrazine (N2H4)
Major Products:
Oxidation: 10-Methylundecanoic acid
Reduction: 10-Methylundecanol
Substitution: Hydrazones
科学的研究の応用
10-Methylundecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the fragrance industry for its distinctive odor and as an intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of 10-Methylundecan-2-one involves its interaction with various molecular targets. In microbial systems, it acts as a signaling molecule, influencing the behavior of other microorganisms. The compound can modulate gene expression and metabolic pathways, leading to changes in microbial growth and activity . In chemical reactions, the ketone group serves as a reactive site for nucleophilic attack, facilitating various transformations.
類似化合物との比較
10-Methylundecan-2-one can be compared with other methyl ketones such as:
- 9-Methylundecan-2-one
- 8-Methylnonan-2-one
- Geranylacetone
- Pentadecen-2-one
- 12-Methyltridecan-2-one
Uniqueness: this compound is unique due to its specific position of the methyl group and the ketone functional group, which influences its chemical reactivity and biological activity. Its distinct odor and role in microbial interactions further distinguish it from other similar compounds .
特性
CAS番号 |
67882-99-9 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
10-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-11(2)9-7-5-4-6-8-10-12(3)13/h11H,4-10H2,1-3H3 |
InChIキー |
BBBADZRBMLNULE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



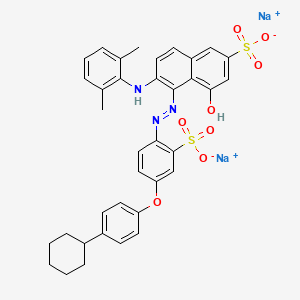




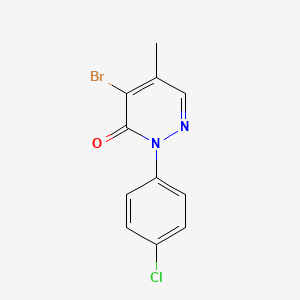
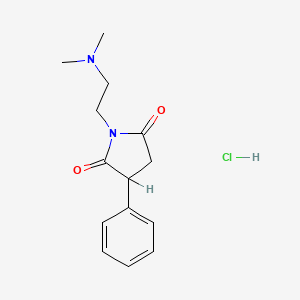
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
